![molecular formula C4H3ClO2 B3353715 2(5H)-Furanone, 4-chloro- CAS No. 56453-85-1](/img/structure/B3353715.png)
2(5H)-Furanone, 4-chloro-
Overview
Description
2(5H)-Furanone, 4-chloro- is a chemical compound that has been of significant interest in scientific research due to its potential biological and medicinal applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied.
Scientific Research Applications
Atmospheric Degradation
The reaction of 2(5H)-Furanone, specifically 5-chloro-2(5H)-furanone, with Cl atoms has been studied to understand its role in atmospheric degradation. This reaction is significant in areas with high concentrations of chlorine atoms, such as marine, coastal, and industrial regions. The study found that the addition of Cl atoms to the double bond of furan is the primary reaction pathway (Villanueva et al., 2007).
Genotoxic Activity
Chlorohydroxyfuranones (CHFs), including variants of 2(5H)-Furanone, exhibit genotoxic effects. In vitro studies using mouse lymphoma cells and rat hepatocytes demonstrated the DNA damaging properties of these compounds. This research provides insights into the genetic damages induced by CHFs (Le Curieux et al., 1999).
Environmental Presence in Water
The presence of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a strong mutagen, has been detected in chlorinated drinking and humic waters. This compound accounts for a significant portion of the mutagenicity observed in these water samples (Hemming et al., 1986).
Flavor Compounds in Food
Furanones, including 2(5H)-Furanone derivatives, are found in various cooked foodstuffs and are important for flavor. They are formed mainly through Maillard reactions during heating. These compounds contribute to flavors in products like soy sauce, beer, and various fruits (Slaughter, 2007).
Mutagenicity Studies
Research has shown that various furanones, including chlorinated 2(5H)-furanones, are mutagenic. These studies provide critical data for understanding the mutagenic potential of these compounds and their derivatives, which is important for assessing environmental and health risks (Lalonde et al., 1997).
properties
IUPAC Name |
3-chloro-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2/c5-3-1-4(6)7-2-3/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPNOTCWYKOXTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488556 | |
Record name | 4-Chlorofuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56453-85-1 | |
Record name | 4-Chlorofuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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